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Compound of Interest

Compound Name: C646

Cat. No.: B7789139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal

concentration of C646, a potent and selective inhibitor of the p300/CBP histone

acetyltransferases (HATs), in cell culture experiments. Understanding the appropriate

concentration is critical for achieving desired biological effects while minimizing off-target

activity.

Mechanism of Action
C646 is a competitive inhibitor of the acetyl-CoA binding site of p300 and CBP, with a reported

Ki of 400 nM in cell-free assays[1][2]. By inhibiting p300/CBP HAT activity, C646 prevents the

acetylation of histone and non-histone protein substrates. This leads to the modulation of gene

expression and interference with key cellular processes, including cell cycle progression,

apoptosis, and inflammation. The downstream effects of C646 are cell-type and context-

dependent, often involving the suppression of oncogenic signaling pathways such as NF-κB

and androgen receptor (AR) signaling[3][4].

Quantitative Data Summary
The effective concentration of C646 varies significantly depending on the cell line, treatment

duration, and the specific biological endpoint being investigated. The following tables

summarize reported concentrations and their observed effects across various studies.
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Table 1: In Vitro Inhibition and Biochemical Assays

Parameter Concentration Context Reference

Ki (p300) 400 nM Cell-free assay [1][2]

IC50 (p300) 1.6 µM Cell-free assay [5]

p300 Inhibition 10 µM
In vitro (86%

inhibition)
[1][2]

Table 2: Effective Concentrations in Cell-Based Assays
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Cell Line(s)
Concentration
Range

Incubation
Time

Observed
Effect(s)

Reference(s)

Prostate Cancer

(PC3, LNCaP,

Du145, LAPC-4)

20 µM 24 hours
Induction of

apoptosis
[1][4]

Pancreatic

Cancer (PSN1,

MIAPaCa2)

20 - 30 µM 48 - 72 hours

Inhibition of

histone H3

acetylation,

G2/M arrest,

apoptosis

[6]

Pancreatic

Cancer (Panc1)
40 µM 48 hours

Slight inhibition

of histone H3

acetylation,

G2/M arrest

[6]

Gastric Cancer

(SGC-7901,

MKN45, etc.)

10 µM 6 - 24 hours

Reduced histone

H3 acetylation,

inhibited cell

viability

[7][8][9]

Acute Myeloid

Leukemia

(Kasumi-1,

SKNO-1)

2.5 - 10 µM 24 hours
G1 cell cycle

arrest
[10]

Murine

Macrophages

(RAW264.7)

1 - 30 µM 16 hours

Reduced pro-

inflammatory

gene expression

[3]

Mouse

Fibroblasts

(C3H10T1/2)

25 µM 1 - 3 hours

Reduction of

histone H3 and

H4 acetylation

levels

[1][2]

Adipose-derived

Stem Cells

(gADSCs)

40 µM 24 - 72 hours

IC50 for

proliferation, cell

cycle arrest,

apoptosis

[11]
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Cervical Cancer

Cells
Dose-dependent Not specified

Increased p53

and p21 protein

levels

[12]

Esophageal

Squamous

Carcinoma

(KYSE150,

KYSE450)

20 µM 12 hours

Decreased

LAMC2

expression

[12]

Hepatic Stellate

Cells (LX2)
20 µM Not specified

Decreased

PLK1, αSMA,

and COLI

expression

[12]

Experimental Protocols
Protocol 1: Preparation of C646 Stock Solution
Materials:

C646 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Procedure:

Allow the C646 powder to equilibrate to room temperature before opening the vial.

Prepare a 10 mM stock solution by dissolving the appropriate amount of C646 powder in

anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of C646
(Molecular Weight: 445.42 g/mol ), dissolve 4.45 mg of C646 in 1 mL of anhydrous DMSO.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to

avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term storage. Solid C646 is stable for at

least 12 months at -20°C[5].

Protocol 2: General Cell Treatment with C646
Materials:

Cultured cells in appropriate growth medium

C646 stock solution (10 mM in DMSO)

Complete cell culture medium

Vehicle control (anhydrous DMSO)

Procedure:

Seed cells at the desired density in multi-well plates, flasks, or dishes and allow them to

adhere and resume logarithmic growth (typically 24 hours).

On the day of treatment, prepare fresh dilutions of C646 from the stock solution in complete

cell culture medium to achieve the desired final concentrations.

Important: To avoid precipitation, it is recommended to first dilute the stock solution in a

small volume of medium before adding it to the final culture volume.

Prepare a vehicle control by adding the same volume of DMSO to the complete medium as

used for the highest concentration of C646. The final DMSO concentration should typically

be kept below 0.1% to avoid solvent-induced toxicity[10].

Remove the old medium from the cells and replace it with the medium containing the desired

concentrations of C646 or the vehicle control.

Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) under standard cell

culture conditions (e.g., 37°C, 5% CO2).

Following incubation, proceed with downstream assays such as cell viability, western

blotting, or cell cycle analysis.
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Protocol 3: Western Blot Analysis of Histone Acetylation
Materials:

Treated and control cell lysates

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Lyse the C646-treated and control cells and determine the protein concentration.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the acetylated histone mark of

interest (e.g., acetyl-H3K9, acetyl-H3K27) overnight at 4°C. A parallel blot should be

incubated with an antibody against total histone H3 as a loading control.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the acetylated histone signal to the total histone

signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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